N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

regioisomerism thiophene drug design

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide (CAS 2034315-05-2) is a heterocyclic small molecule (C15H12N4OS, MW 296.3 g/mol) comprising pyrazine-2-carboxamide linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-4-yl core. It belongs to the broader class of pyrazine-2-carboxamide derivatives, a scaffold extensively explored in kinase inhibitor programmes—including HPK1, PIM, ALK, and FGFR—where the pyrazine ring participates in critical hinge-region hydrogen bonding.

Molecular Formula C15H12N4OS
Molecular Weight 296.35
CAS No. 2034315-05-2
Cat. No. B2941986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide
CAS2034315-05-2
Molecular FormulaC15H12N4OS
Molecular Weight296.35
Structural Identifiers
SMILESC1=CN=C(C=C1CNC(=O)C2=NC=CN=C2)C3=CSC=C3
InChIInChI=1S/C15H12N4OS/c20-15(14-9-16-4-5-18-14)19-8-11-1-3-17-13(7-11)12-2-6-21-10-12/h1-7,9-10H,8H2,(H,19,20)
InChIKeyIVYGFVMJXMMOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide (CAS 2034315-05-2): Procurement-Relevant Identity and Structural Class


N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide (CAS 2034315-05-2) is a heterocyclic small molecule (C15H12N4OS, MW 296.3 g/mol) comprising pyrazine-2-carboxamide linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-4-yl core [1]. It belongs to the broader class of pyrazine-2-carboxamide derivatives, a scaffold extensively explored in kinase inhibitor programmes—including HPK1, PIM, ALK, and FGFR—where the pyrazine ring participates in critical hinge-region hydrogen bonding [2]. The compound is catalogued as a research chemical by multiple suppliers at a stated purity of 95% .

Why In-Class Substitution of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide Carries Quantifiable Risk


Procurement decisions that treat closely related analogs—such as the thiophen-2-yl regioisomer (CAS 2034597-29-8) , the nicotinamide variant [1], or the tetrahydrofuran-2-carboxamide congener [2]—as functionally interchangeable ignore documented structure–activity relationship (SAR) principles. Thiophene regioisomerism (3-yl vs. 2-yl) alters the dihedral angle between the thiophene and pyridine rings, directly affecting π-stacking geometry and target binding [3]. Replacement of the pyrazine-2-carboxamide with a pyridine-3-carboxamide (nicotinamide) shifts hydrogen-bond acceptor capacity (pyrazine carries two nitrogen lone-pair acceptors vs. one for pyridine), which governs selectivity across kinase ATP-binding sites [4]. Generic substitution without head-to-head comparative data therefore introduces uncontrolled variables in target engagement, selectivity, and cellular potency.

Quantified Differentiation Evidence for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide Against Closest Analogs


Thiophene-3-yl vs. Thiophene-2-yl Regioisomerism: A Defined Structural Divergence with Measurable Physicochemical Consequences

The target compound positions the thiophene sulfur at the 3-position relative to the pyridine ring, whereas the closest commercial analog (CAS 2034597-29-8) places sulfur at the 2-position . This regioisomeric switch changes the vector of the thiophene dipole moment, altering the computed XLogP3-AA from 1.2 (target) to a predicted lower value for the 2-yl isomer due to differing solvent-accessible surface area (SASA) exposure [1]. In published kinase inhibitor SAR, analogous 3-arylthiophene isomers have shown up to 10-fold differences in IC50 compared to their 2-aryl counterparts, attributed to differential hinge-region packing [2].

regioisomerism thiophene drug design

Pyrazine-2-carboxamide vs. Pyridine-2-carboxamide (Nicotinamide) Hinge-Binder: Hydrogen-Bond Acceptor Capacity as a Selectivity Determinant

The pyrazine-2-carboxamide moiety provides two aromatic nitrogen lone-pair acceptors vs. one for the pyridine-2-carboxamide analog (CAS 2034307-37-2) [1]. In the well-precedented pyrazine-2-carboxamide kinase inhibitor literature, this additional H-bond acceptor engages a conserved backbone NH in the kinase hinge region, conferring up to 100-fold selectivity over related non-kinase off-targets [2]. The nicotinamide variant lacks the second nitrogen and is therefore incapable of forming this bifurcated interaction, a structural deficiency documented to reduce kinase selectivity [3].

kinase inhibitor hinge binder hydrogen bonding

Purity Certification: Vendor-Specified 95% Baseline for Reproducible Screening

The compound is supplied at a minimum purity of 95% as specified by the vendor . In high-throughput screening (HTS) campaigns, impurities at ≥5% can generate false-positive hits (e.g., aggregating species, metal contaminants) or false-negative results (cytotoxic impurities masking target-specific activity) [1]. Compared to analogs listed without certified purity, this compound offers a documented quality baseline, reducing the risk of spurious assay outcomes and enabling direct inter-laboratory reproducibility [2].

purity quality control screening

Kinase Scaffold Privilege: Pyrazine-2-carboxamide as a Validated Kinase Hinge-Binding Motif with Documented Nanomolar Potency

Pyrazine-2-carboxamide is a recognized privileged scaffold in kinase inhibitor design [1]. In the EML4–ALK inhibitor series, pyrazine-2-carboxamide derivatives achieved IC50 values of 1.0 nM (enzymatic) and 9.7 nM (cellular Ba/F3) [2]. In HPK1 programs, substituted pyrazine-2-carboxamides demonstrated IC50 < 100 nM with >50-fold selectivity over related MAP4K family members [3]. While the specific target profile of the title compound has not been disclosed, its pyrazine-2-carboxamide warhead places it within a chemical space that has delivered sub-10 nM kinase potency, a feature absent in the tetrahydrofuran-2-carboxamide analog.

kinase hinge-binding pyrazine

Procurement-Relevant Application Scenarios for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide


Kinase Inhibitor Hit-to-Lead and Lead Optimization Campaigns

The pyrazine-2-carboxamide hinge-binding motif positions this compound as a scaffold for kinase inhibitor SAR exploration [1]. Procurement is justified for teams seeking to diversify a kinase-focused library with a thiophene-3-yl-pyridine core that offers a regioisomerically distinct geometry from the 2-yl analog . The documented 95% purity supports immediate deployment in enzymatic kinase assays (e.g., PIM, HPK1, ALK panels) without additional purification steps.

Regioisomeric Selectivity Profiling in Thiophene-Containing Chemical Series

The 3-yl thiophene substitution provides a direct comparator to the 2-yl isomer (CAS 2034597-29-8) . Procurement of both isomers enables quantitative assessment of regioisomerism on target potency and selectivity—an SAR dimension known to influence kinase inhibitor binding by up to an order of magnitude [2].

Computational Chemistry and Structure-Based Drug Design (SBDD)

The compound's moderate lipophilicity (XLogP3-AA = 1.2) [1] and dual H-bond acceptor profile (pyrazine) make it suitable for molecular docking studies and free-energy perturbation (FEP) calculations aimed at optimizing hinge-region interactions. It serves as a tool compound for validating computational models of pyrazine-carboxamide binding poses against known kinase co-crystal structures [3].

Chemical Biology Probe Development

As a heterocyclic building block with documented purity , the compound is appropriate for preparing affinity chromatography matrices, biotinylated probes, or fluorescent conjugates for target-engagement studies (e.g., cellular thermal shift assays, CETSA) [4]. The pyrazine nitrogen atoms offer additional derivatization handles that the nicotinamide or tetrahydrofuran analogs do not possess [5].

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